
Ala-His as a Metabolite in Humans: A Technical
Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Ala-His

Cat. No.: B1278170 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
L-Alanyl-L-Histidine (Ala-His) is an endogenous dipeptide present in humans, arising from

protein catabolism and potentially other metabolic pathways. While less studied than its

analogue carnosine (β-alanyl-L-histidine), Ala-His is a substrate for carnosinase 1 (CN1), an

enzyme implicated in various physiological and pathological processes. This technical guide

provides a comprehensive overview of the current understanding of Ala-His as a human

metabolite, including its metabolic pathways, analytical methodologies for its quantification, and

its potential physiological roles. This document is intended to serve as a resource for

researchers and professionals in drug development interested in the biology of histidine-

containing dipeptides.

Introduction
Ala-His is a dipeptide composed of L-alanine and L-histidine. As a product of protein

degradation and a substrate for the dipeptidase carnosinase 1 (CN1), Ala-His is situated at a

nexus of protein turnover and small molecule metabolism. While research has predominantly

focused on the related dipeptide carnosine, the distinct biochemical properties and metabolic

fate of Ala-His warrant specific investigation. The presence of the imidazole ring from the

histidine residue suggests potential roles in metal ion chelation and antioxidant activity, similar

to other histidine-containing dipeptides. Understanding the metabolism and physiological

concentrations of Ala-His is crucial for elucidating its potential roles in health and disease.
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Metabolism of Ala-His in Humans
The metabolism of Ala-His in humans primarily involves its synthesis from precursor amino

acids and its subsequent degradation by specific enzymes.

Biosynthesis
The precise enzymatic pathway for the direct synthesis of Ala-His from L-alanine and L-

histidine in humans has not been definitively established. The primary candidate for dipeptide

synthesis is carnosine synthase (CARNS1), the enzyme responsible for carnosine (β-alanyl-L-

histidine) synthesis. However, studies on the substrate specificity of CARNS1 indicate a strong

preference for β-alanine over α-amino acids like L-alanine. Some research suggests that

carnosine synthase will not utilize L-alanine, making it unlikely that CARNS1 is the primary

enzyme for Ala-His biosynthesis.

An alternative and likely primary source of endogenous Ala-His is the degradation of dietary

and cellular proteins. During protein turnover, proteasomes and peptidases break down

proteins into smaller peptides and constituent amino acids. Ala-His can be released as a

dipeptide during this process.
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Figure 1: Potential sources of Ala-His in humans.

Degradation
The primary enzyme responsible for the hydrolysis of Ala-His in humans is serum carnosinase

1 (CN1; EC 3.4.13.20). CN1 is a metallopeptidase found in serum and the central nervous

system that exhibits specificity for Xaa-His dipeptides. It cleaves the peptide bond in Ala-His to

release its constituent amino acids, L-alanine and L-histidine.

Another isoform, cytosolic non-specific dipeptidase (CN2), does not significantly hydrolyze

carnosine at physiological pH and its activity towards Ala-His is not well-characterized but is

presumed to be low.
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Figure 2: Hydrolysis of Ala-His by Carnosinase 1.

Quantitative Data
To date, there is a notable lack of published data on the specific concentrations of Ala-His in

human plasma, cerebrospinal fluid (CSF), or tissues. However, studies on other histidine-

containing dipeptides (HCDs) provide some context for their expected abundance. Carnosine,

for example, is found in high concentrations in skeletal muscle and the brain. A recent
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comprehensive profiling of HCDs in human tissues did not report quantifiable levels of Ala-His,

focusing instead on carnosine, homocarnosine, anserine, and N-acetylcarnosine. This

suggests that the endogenous levels of Ala-His are likely very low in comparison.

Analyte Tissue/Fluid Concentration Reference

Carnosine
Human Skeletal

Muscle
~25 µmol/kg

Homocarnosine Human CNS High levels detected

Anserine
Human Skeletal

Muscle
~40 µmol/kg

N-acetylcarnosine
Human Skeletal

Muscle
~25 µmol/kg

Ala-His Human Tissues/Fluids Not Quantified -

Table 1: Concentrations of Histidine-Containing Dipeptides in Human Tissues.

Experimental Protocols
The quantification of Ala-His in biological matrices is best achieved using liquid

chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and

specificity. Below is a detailed, albeit hypothetical, protocol for the analysis of Ala-His in human

plasma.

Quantification of Ala-His in Human Plasma by LC-MS/MS
Objective: To develop and validate a method for the sensitive and specific quantification of Ala-
His in human plasma.

Methodology:

Sample Preparation: Protein Precipitation and Solid-Phase Extraction (SPE)

Internal Standard (IS): A stable isotope-labeled Ala-His (e.g., L-Alanyl-L-

[¹³C₆,¹⁵N₃]Histidine) is recommended for accurate quantification.
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Procedure:

1. To 100 µL of human plasma, add 10 µL of IS solution.

2. Add 300 µL of ice-cold acetonitrile to precipitate proteins.

3. Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

4. Transfer the supernatant to a new tube.

5. Dilute the supernatant 1:1 with an aqueous solution containing 0.1% formic acid.

6. Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed

by 1 mL of 0.1% formic acid in water.

7. Load the diluted supernatant onto the SPE cartridge.

8. Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of 20%

methanol in water.

9. Elute Ala-His and the IS with 500 µL of 5% ammonium hydroxide in 80% methanol.

10. Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

11. Reconstitute the residue in 100 µL of the initial mobile phase.

Liquid Chromatography (LC)

Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is

recommended for retaining the polar Ala-His dipeptide (e.g., a silica-based column with a

zwitterionic or amide stationary phase, 2.1 x 100 mm, 2.7 µm).

Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.

Mobile Phase B: Acetonitrile with 0.1% formic acid.

Gradient:

0-2 min: 95% B
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2-8 min: 95% to 50% B

8-9 min: 50% B

9.1-12 min: 95% B (re-equilibration)

Flow Rate: 0.4 mL/min

Column Temperature: 40°C

Injection Volume: 5 µL

Tandem Mass Spectrometry (MS/MS)

Ionization Mode: Positive Electrospray Ionization (ESI+).

Detection Mode: Multiple Reaction Monitoring (MRM).

Hypothetical MRM Transitions:

Ala-His (Precursor Ion [M+H]⁺: m/z 227.1)

Quantifier: m/z 227.1 > 110.1 (loss of the alanine residue)

Qualifier: m/z 227.1 > 72.1 (fragment of alanine)

Stable Isotope-Labeled IS (e.g., [¹³C₆,¹⁵N₃]His)

Precursor and product ions would be shifted according to the isotopic labeling.

Workflow Diagram:
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LC-MS/MS Workflow for Ala-His Quantification

Plasma Sample

Protein Precipitation

Solid-Phase Extraction

HILIC Column

Electrospray Ionization

Tandem Mass Spectrometry (MRM)

Data Analysis

Click to download full resolution via product page

To cite this document: BenchChem. [Ala-His as a Metabolite in Humans: A Technical Guide].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1278170#ala-his-as-a-metabolite-in-humans]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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